molecular formula C13H9Cl2F4NO B038869 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride CAS No. 113674-95-6

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride

Cat. No. B038869
CAS RN: 113674-95-6
M. Wt: 342.11 g/mol
InChI Key: BBBUNESZGCZWJR-UHFFFAOYSA-N
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Description

“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is a chemical compound with the molecular formula C13H9Cl2F4NO . It is used in laboratory chemicals . It has been used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization . Another process involves the generation of regular droplets of aqueous phase mixed acid which were suspended in the continuous organic phase composed of mainly 1,2-dichloroethane as the main carrier .


Molecular Structure Analysis

The molecular structure of “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” can be represented by the InChI string: InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7 (13 (16,17)18)1-4-12 (9)20-8-2-3-11 (19)10 (15)6-8;/h1-6H,19H2;1H . The Canonical SMILES representation is: C1=CC (=C (C=C1C (F) (F)F)Cl)OC2=CC (=C (C=C2)N)F.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is 342.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 340.9997319 g/mol . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Production of Conducting Polymers

These phenol derivatives are also used in the synthesis of conducting polymers. The presence of functional groups such as esters, nitriles, and halogens can enhance the properties of these polymers .

Use in Plastics, Adhesives, and Coatings Industries

m-Aryloxy phenols, a category that includes “4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride”, are used in the production of plastics, adhesives, and coatings. They improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

m-Aryloxy phenols have applications as antioxidants, ultraviolet absorbers, and flame retardants. These applications are particularly relevant in industries that require materials with high thermal stability .

Potential Biological Activities

Research has shown that m-aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .

Continuous Flow Aromatic Nitration

“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” can be used in continuous flow aromatic nitration within droplet-based microreactors . This process improves the safety and efficiency of aromatic nitration, which is a key reaction in the synthesis of industrially important chemical intermediates .

Synthesis of Pexidartinib

This compound can also be used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .

Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol using "4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride" .

Safety and Hazards

“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (repeated exposure). The target organs include the blood and hematopoietic system . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7(13(16,17)18)1-4-12(9)20-8-2-3-11(19)10(15)6-8;/h1-6H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBUNESZGCZWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594459
Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
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Molecular Weight

342.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride

CAS RN

113674-95-6
Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
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Record name 4-(2-Chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride
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Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
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Record name 4-(2-chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride
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Record name Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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